molecular formula C18H14N2O5 B326300 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE

4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE

Cat. No.: B326300
M. Wt: 338.3 g/mol
InChI Key: VUQPCLIZTUQZEU-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound with a unique structure that includes an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE typically involves the reaction of 4-formyl-2-methoxyphenyl acetate with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative .

Scientific Research Applications

4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE is unique due to its specific structural features, such as the presence of both an isoindole and an imine group.

Properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

[4-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C18H14N2O5/c1-11(21)25-15-8-7-12(9-16(15)24-2)10-19-20-17(22)13-5-3-4-6-14(13)18(20)23/h3-10H,1-2H3/b19-10+

InChI Key

VUQPCLIZTUQZEU-VXLYETTFSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O)OC

SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)OC

Origin of Product

United States

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